BE“GHE Validation & Comparative

Check Availability & Pricing

A Comparative Structural Analysis of 4-
Formylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Formylbenzoic acid

Cat. No.: B119534

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical
properties of 4-formylbenzoic acid and its ortho- and meta-isomers: 2-formylbenzoic acid and
3-formylbenzoic acid. The positional isomerism of the formyl and carboxyl groups on the
benzene ring leads to distinct structural arrangements, spectroscopic signatures, and chemical
reactivities, which are critical for applications in drug design, materials science, and organic
synthesis.

Physicochemical Properties

The basic physicochemical properties of the three isomers are summarized below. These
properties are influenced by the substitution pattern on the benzene ring, which affects
intermolecular forces and crystal packing.
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4-Formylbenzoic

2-Formylbenzoic

3-Formylbenzoic

Property . . .
Acid (para) Acid (ortho) Acid (meta)
CAS Number 619-66-9[1] 119-67-5 619-21-6[2]
Molecular Formula CsHeO3([1] CsHeOs3 CsHeO3[2]
Molecular Weight 150.13 g/mol [1] 150.13 g/mol 150.13 g/mol [2]
White to off-white ) White to bright yellow
Appearance ) White crystal powder
crystalline powder powder[3]
Melting Point (°C) 256[1] 96-99 173-175[3]

Boiling Point (°C)

Sublimes before
reaching boiling

point[1]

321.8 at 760 mmHg

231.65 (rough

estimate)[3]

Solubility

Slightly soluble in hot
water; very soluble in
alcohol; soluble in
ether and

chloroform[1]

Soluble in water,

ethanol, and methanol

Soluble in methanol,
very slightly soluble in

water[4]

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for each isomer, revealing details about their

electronic and vibrational states and the chemical environment of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for elucidating the chemical structure of

organic molecules. The chemical shifts (d) are indicative of the electronic environment of the

protons and carbons, respectively.
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'H NMR (DMSO-ds, 400 3C NMR (DMSO-ds, 101
MHz) & (ppm) MHz) & (ppm)

Isomer

13.11 (s, 1H), 10.14 (s, 1H),
4-Formylbenzoic Acid 8.16 (d, J=8.0 Hz, 2H), 8.05 (d,
J=8.0 Hz, 2H)[5]

193.1, 166.8, 139.3, 135.5,
130.1, 129.8

Data typically shows complex

~193 (CHO), ~168 (COOH),
patterns due to through-space

2-Formylbenzoic Acid ] ) ) and aromatic signals between
interactions and potential
125-140.

tautomerism.

13.36 (s, 1H), 10.11 (s, 1H),
8.32 (t, J=1.5 Hz, 1H), 8.24 (dt,

3-Formylbenzoic Acid J=7.8, 1.4 Hz, 1H), 8.01 (dt,
J=7.7, 1.4 Hz, 1H), 7.73 (t,
J=7.8 Hz, 1H)[5]

192.8, 166.5, 136.9, 135.2,
133.4, 132.3, 129.8, 129.6

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The characteristic absorption
bands for the carboxyl and formyl groups are key identifiers.

C=0 (Carboxylic O-H (Carboxylic
) C=0 (Aldehyde) .
Isomer Acid) Stretch Acid) Stretch
Stretch (cm™?)

(cm™?) (cm™?)
4-Formylbenzoic Acid ~1680-1700 ~1700-1720 ~2500-3300 (broad)
2-Formylbenzoic Acid ~1680-1700 ~1690-1710 ~2500-3300 (broad)
3-Formylbenzoic Acid ~1685-1705 ~1705-1725 ~2500-3300 (broad)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules.
The position of the absorption maxima (Amax) is sensitive to the extent of conjugation and the
electronic effects of the substituents.
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Isomer Amax (nm) in Hexane

4-Formylbenzoic Acid 249, 279, 298[6]

Expected absorptions related to the benzene
2-Formylbenzoic Acid ring and functional groups, likely in the 250-350

nm range.

Expected absorptions related to the benzene
3-Formylbenzoic Acid ring and functional groups, likely in the 250-350

nm range.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information, including
bond lengths, bond angles, and crystal packing arrangements. While a detailed
crystallographic study of two polymorphs of 4-formylbenzoic acid has been reported, readily
available comparative data for all three isomers is limited.[7][8] For a comprehensive
comparison, Crystallographic Information Files (CIFs) would be retrieved from a database such
as the Cambridge Crystallographic Data Centre (CCDC).

Parameter

4-Formylbenzoic
Acid

2-Formylbenzoic
Acid

3-Formylbenzoic
Acid

Crystal System

Data not available in

search results

Data not available in

search results

Data not available in

search results

Space Group

Data not available in

search results

Data not available in

search results

Data not available in

search results

Unit Cell Dimensions

Data not available in

search results

Data not available in

search results

Data not available in

search results

Chemical Reactivity and Biological Activity

The positional isomerism significantly influences the chemical reactivity and potential biological
activity of these compounds.
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» 4-Formylbenzoic Acid: The para-substitution allows for the independent reaction of the
aldehyde and carboxylic acid groups, making it a valuable bifunctional linker in the synthesis
of metal-organic frameworks (MOFs) and polymers.[8]

o 2-Formylbenzoic Acid: The ortho-arrangement of the functional groups leads to unique
intramolecular interactions. It can exist in equilibrium with its cyclic lactol tautomer, 3-
hydroxyphthalide. This tautomerism influences its reactivity, for example, in reactions with
Grignard reagents. It has also been investigated for its potential as a cholinesterase
reactivator.

e 3-Formylbenzoic Acid: The meta-substitution results in less direct electronic communication
between the two functional groups compared to the ortho and para isomers. The electron-
withdrawing nature of the formyl group enhances the acidity of the carboxylic acid.

Experimental Protocols
NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the formylbenzoic acid isomer in approximately 0.6
mL of a suitable deuterated solvent (e.g., DMSO-ds).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition: Acquire *H and 13C spectra using standard pulse sequences.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) and reference the chemical shifts to an internal standard (e.qg.,
tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:
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o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for
Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm™1).

» Data Analysis: Identify the characteristic absorption bands for the C=0 and O-H stretching
vibrations of the carboxylic acid and the C=0 stretching of the aldehyde.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the isomers.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., hexane or ethanol).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the sample across a range of wavelengths (e.qg.,
200-400 nm), using the pure solvent as a blank for baseline correction.

Data Analysis: Identify the wavelengths of maximum absorbance (Amax).
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure.

Methodology:

o Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated
solution of the compound by slow evaporation of the solvent.

o Data Collection: Mount a single crystal on a goniometer and place it in an X-ray
diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
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e Structure Solution and Refinement: Process the diffraction data to determine the unit cell
parameters and space group. Solve the crystal structure using direct methods or Patterson
methods, and refine the atomic positions and thermal parameters.
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Caption: Workflow for the comparative structural analysis of formylbenzoic acid isomers.
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Caption: Logical relationships of isomer structure and chemical reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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